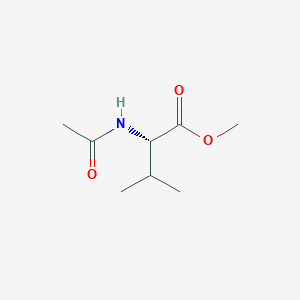

Methyl N-acetyl-L-valinate

カタログ番号 B556375

CAS番号:

1492-15-5

分子量: 173,21 g/mole

InChIキー: KCHNPFJMSOGXIT-ZETCQYMHSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl N-acetyl-L-valinate” is a chemical compound with the molecular formula C8H15NO3 . It is also known by other names such as “(1E)-N-[(2S)-1-Methoxy-3-methyl-1-oxo-2-butanyl]ethanimidic acid” and “DL-Valine, N-acetyl-, methyl ester” among others .

Molecular Structure Analysis

“Methyl N-acetyl-L-valinate” has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da . It is defined by one stereocenter .科学的研究の応用

1. Synthesis and Antifungal Activity of New Valine-Azole Hybrids

- Methods of Application: The compounds are prepared by a two-step synthetic strategy. The first step involves treating L-valine methyl ester hydrochloride with bromoacetyl bromide to form a transient bromoacetamide. The second step involves N-alkylation of substituted imidazoles or 1,2,4-triazoles to create the final compounds .

- Results: The synthesized compounds were tested as antifungal agents on C. krusei, C. glabrata, and C. parapsilosis yeasts. The most active imidazole derivative showed 61.9%, 87.2%, and 45.9% growth inhibition, respectively .

2. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics

- Methods of Application: The study likely involves comprehensive profiling of metabolites and lipids to understand changes in cellular processes .

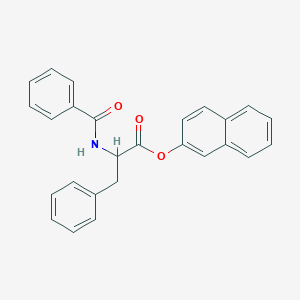

3. Chemical Resolution of DL-Phenylalanine Methyl Ester

- Application Summary: Methyl N-acetyl-L-valinate could potentially be used in the chemical resolution of DL-phenylalanine methyl ester. This process involves using a resolving agent to separate the enantiomers of a racemic mixture. The resulting D-phenylalanine methyl ester is an important derivative of D-phenylalanine and has wide applications in the synthesis of anti-diabetic drugs, anti-tumour drugs, anti-HIV drugs, pesticides, and some calorie-free sweeteners .

- Methods of Application: The method involves treating L-valine methyl ester hydrochloride with bromoacetyl bromide to form a transient bromoacetamide. This is followed by N-alkylation of substituted imidazoles or 1,2,4-triazoles to create the final compounds .

4. Production Effects and Bioavailability of N-Acetyl-L-Methionine in Lactating Dairy Cows

- Methods of Application: The study likely involves comprehensive profiling of metabolites and lipids to understand changes in cellular processes .

5. Chemical Resolution of DL-Phenylalanine Methyl Ester

- Application Summary: Methyl N-acetyl-L-valinate could potentially be used in the chemical resolution of DL-phenylalanine methyl ester. This process involves using a resolving agent to separate the enantiomers of a racemic mixture. The resulting D-phenylalanine methyl ester is an important derivative of D-phenylalanine and has wide applications in the synthesis of anti-diabetic drugs, anti-tumour drugs, anti-HIV drugs, pesticides, and some calorie-free sweeteners .

- Methods of Application: The method involves treating L-valine methyl ester hydrochloride with bromoacetyl bromide to form a transient bromoacetamide. This is followed by N-alkylation of substituted imidazoles or 1,2,4-triazoles to create the final compounds .

6. Production Effects and Bioavailability of N-Acetyl-L-Methionine in Lactating Dairy Cows

特性

IUPAC Name |

methyl (2S)-2-acetamido-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHNPFJMSOGXIT-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348548 |

Source

|

| Record name | Methyl N-acetyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-acetyl-L-valinate | |

CAS RN |

1492-15-5 |

Source

|

| Record name | Methyl N-acetyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

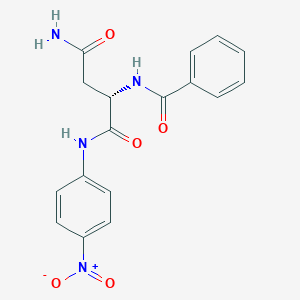

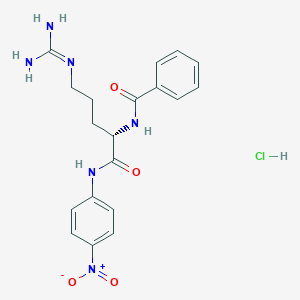

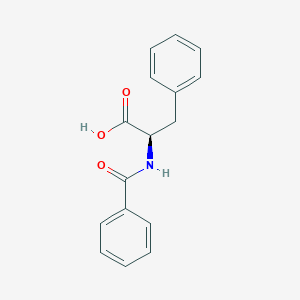

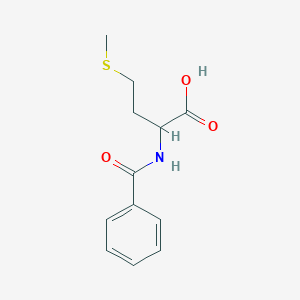

N-Benzoyl-D-phenylalanine

37002-52-1

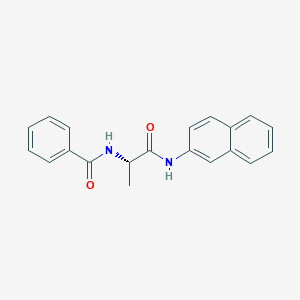

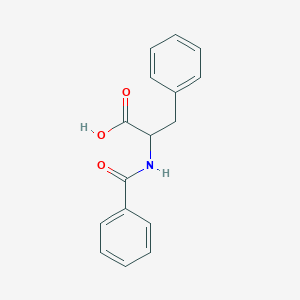

Benzoyl-dl-phenylalanine

2901-76-0

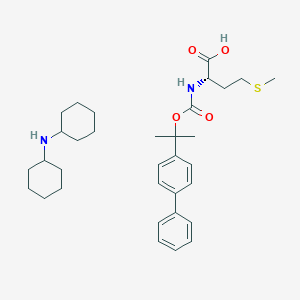

Benzoyl-dl-methionine

4703-38-2

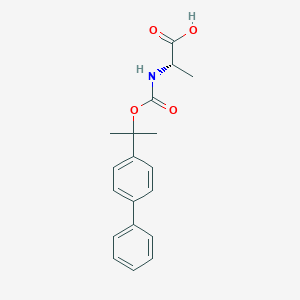

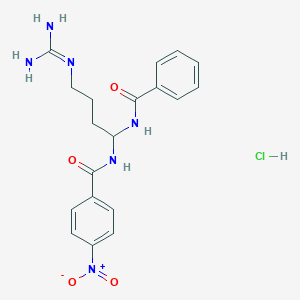

![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)